Maokonine

Description

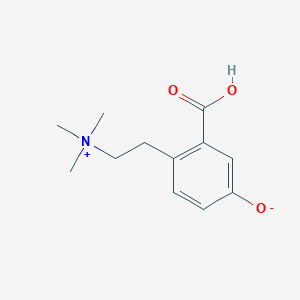

Structure

2D Structure

3D Structure

Properties

CAS No. |

69168-08-7 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

3-carboxy-4-[2-(trimethylazaniumyl)ethyl]phenolate |

InChI |

InChI=1S/C12H17NO3/c1-13(2,3)7-6-9-4-5-10(14)8-11(9)12(15)16/h4-5,8H,6-7H2,1-3H3,(H-,14,15,16) |

InChI Key |

HTCQNXQVACMNDD-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCC1=C(C=C(C=C1)[O-])C(=O)O |

Origin of Product |

United States |

Historical Context and Academic Significance of Maokonine Research

Earliest Academic Discoveries and Isolation of Maokonine

The first academic mention of this compound, also identified as tyrosine betaine (B1666868), in specific plant species emerged from phytochemical screenings of the Moraceae family. Research pointed to the presence of tyrosine betaine in the latex of several South American trees. researchgate.net Specifically, this compound was reported to be present in Maquira coriacea, Naucleopsis macrophylla, and Naucleopsis ternstroemiiflora. researchgate.netwindows.net

Initial investigations into the chemical constituents of these plants led to the identification of a group of betaines, including this compound. While the precise, detailed methodologies of the very first isolation are not extensively documented in readily available literature, the discovery was a result of systematic phytochemical analyses of plant materials. These early studies were foundational in cataloging the diverse range of secondary metabolites present in these plant species.

Evolution of Research Perspectives on this compound within Natural Products Chemistry

Following its initial discovery, research on this compound has been contextualized within the broader study of betaines and the rich phytochemistry of the Moraceae family. Initially, the focus was primarily on the isolation and structural elucidation of novel compounds from these plant sources.

Over time, the perspective within natural products chemistry has evolved from simple discovery to a more in-depth exploration of the potential biological activities and ecological roles of these compounds. The presence of this compound in multiple species of the Naucleopsis and Maquira genera has prompted interest in its chemotaxonomic significance, potentially serving as a chemical marker for these related plants. The study of betaines, in general, has also expanded, with increasing recognition of their diverse physiological roles in plants, including as osmoregulators and methyl donors. This broader understanding has informed the way researchers view this compound, suggesting it may play a significant role in the plant's adaptation and defense mechanisms.

Contemporary Academic Research Trajectories for this compound Studies

Current research involving this compound is largely situated within the ongoing exploration of natural products for potential pharmacological applications. While specific, dedicated studies solely on this compound are not abundant, the compound is often included in broader phytochemical and bioactivity screenings of the plants in which it is found.

Contemporary research trajectories that indirectly involve this compound focus on several key areas:

Pharmacological Screening: The Moraceae family is known to produce a wide array of bioactive compounds, including flavonoids, alkaloids, and terpenoids, with demonstrated antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.nethorizonepublishing.com As a constituent of these plants, this compound is implicitly part of the chemical profile being investigated for therapeutic potential.

Chemotaxonomy and Biosynthesis: Modern analytical techniques are being used to create detailed chemical profiles of plant species. Understanding the distribution and biosynthesis of compounds like this compound can provide insights into the evolutionary relationships between plants and the enzymatic pathways that produce these specialized metabolites.

Ecological Chemistry: There is a growing interest in understanding the ecological functions of secondary metabolites. Research in this area may explore the role of this compound in plant-herbivore interactions or as a defense mechanism against pathogens.

While large-scale research focusing exclusively on this compound has yet to be established, its presence in medicinally relevant plants suggests that it will continue to be a subject of interest in the broader field of natural product science.

Elucidation of Maokonine S Natural Occurrence and Advanced Isolation Methodologies

Botanical Sources and Phytochemical Investigations Leading to Maokonine Identification

Phytochemical investigations have revealed the presence of this compound in specific botanical sources, contributing to the understanding of its natural distribution.

Ephedra Species Roots as a Source of this compound

This compound has been identified in the roots of various Ephedra species. Ephedra, a genus of gymnosperm shrubs, is widely distributed in arid and semi-arid regions across the globe. wikipedia.org The roots of Ephedra species, particularly those used in traditional medicine, have been subjects of phytochemical studies. This compound, an L-tyrosine betaine (B1666868), was isolated as a hypertensive principle from a methanol-soluble extract of the crude drug "radix Ephedrae," which consists of the roots of Ephedra species. nih.govresearchgate.net While the aerial parts of Ephedra are known for ephedrine-type alkaloids, the roots contain different active components, including macrocyclic spermine (B22157) alkaloids like ephedradines and amino acid derivatives such as this compound. nih.govscispace.commdma.ch Research dating back to the late 1970s highlighted this compound as a hypertensive principle found in Ephedra roots. researchgate.netscispace.commdpi.comcjnmcpu.comthieme-connect.comdntb.gov.uadntb.gov.ua

Identification of this compound in Uncaria sclerophylla Leaves

More recently, this compound has also been identified in the leaves of Uncaria sclerophylla (W.Hunter) Roxb. researchgate.netjppres.comjppres.com Uncaria sclerophylla is a medicinal plant traditionally used in certain regions. jppres.comjppres.comphcogj.com Phytochemical screening of U. sclerophylla leaves has revealed the presence of various compounds, including alkaloids. jppres.comphcogj.com UPLC-ESI-QToF-MS/MS profiling of extracts from U. sclerophylla leaves has confirmed the presence of this compound among other compounds like alkaloids and flavonoids. jppres.comjppres.com This finding expands the known natural sources of this compound beyond the Ephedra genus.

Chromatographic Strategies for this compound Isolation and Purification

The isolation and purification of this compound from complex plant extracts necessitate the use of advanced chromatographic techniques to separate it from other co-occurring compounds.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of natural products, including this compound. While specific detailed protocols for this compound isolation solely using HPLC from Ephedra or Uncaria in the provided context are limited, HPLC is a fundamental method in the analysis and purification of compounds from these sources. Studies on Ephedra and Uncaria species frequently employ HPLC coupled with various detectors, such as PDA (Photodiode Array) and MS, for the analysis of their chemical constituents, including alkaloids and phenolic compounds. mdpi.comnih.gov The application of HPLC allows for the separation of this compound based on its polarity and interaction with the stationary phase, enabling its isolation from crude extracts and subsequent purification steps.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Applications for this compound Profiling

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful hyphenated technique that offers enhanced separation efficiency and sensitivity compared to traditional HPLC-MS. UPLC-MS, specifically UPLC-ESI-QToF-MS/MS, has been successfully applied for the profiling and identification of compounds, including this compound, in extracts of Uncaria sclerophylla leaves. researchgate.netjppres.comjppres.com This technique allows for the rapid separation of multiple compounds in a single run and provides detailed mass spectral data, which is crucial for the identification and structural elucidation of components like this compound within complex mixtures. The use of UPLC-MS in phytochemical investigations facilitates the comprehensive analysis of the chemical composition of plant extracts and the targeted identification of specific compounds like this compound. jppres.comjppres.comresearchgate.net

Spectroscopic Techniques for this compound Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of isolated compounds like this compound. While detailed spectroscopic data specifically for this compound is not extensively provided in the immediate context, general applications of these techniques in natural product chemistry, as referenced, are relevant. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a primary method for determining the detailed structural framework and connectivity of atoms in a molecule. nih.govresearchgate.netjst.go.jp Mass Spectrometry (MS), particularly when coupled with chromatographic techniques like UPLC, provides crucial information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation. nih.govresearchgate.net Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. nih.gov The combination of data obtained from these spectroscopic methods allows for the unambiguous confirmation of the structure of isolated this compound.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 54704413 |

| Ephedrine | 9294 |

| Pseudoephedrine | 7028 |

| 19-epi-3-isoajmalicine | 179461 |

| Procyanidin A2 | 124025 |

| Cinchonain Ib | 10456516 |

| Cuscohygrine | 1201543 |

| Dehydrosilybin | 5467200 |

| Mitraphylline | 169513 |

| Uncarine F | 12304288 |

| Uncarine B | 12304286 |

Data Table: Occurrence of this compound

| Botanical Source | Plant Part | Reference(s) |

| Ephedra species | Roots | nih.govresearchgate.netscispace.commdpi.comcjnmcpu.comthieme-connect.comdntb.gov.uadntb.gov.ua |

| Uncaria sclerophylla | Leaves | researchgate.netjppres.comjppres.com |

Data Table: Chromatographic and Spectroscopic Techniques Used

| Technique | Application for this compound | Relevant Section | Reference(s) |

| HPLC | Isolation and Purification (General application) | 2.2.1 | mdpi.comnih.gov |

| UPLC-ESI-QToF-MS/MS | Profiling and Identification in U. sclerophylla extracts | 2.2.2 | researchgate.netjppres.comjppres.comresearchgate.net |

| NMR Spectroscopy (¹H, ¹³C) | Structural Confirmation (General application) | 2.3 | nih.govresearchgate.netjst.go.jp |

| Mass Spectrometry (MS) | Molecular Weight and Fragmentation (General application) | 2.3 | nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Functional Group Analysis (General application) | 2.3 | nih.gov |

Biosynthetic Pathway Delineation and Precursor Investigations of Maokonine

Enzymatic Pathways Leading to Maokonine Biosynthesis

The formation of this compound in plants involves specific enzymatic transformations of precursor molecules. While the complete enzymatic pathway is still being elucidated, certain precursors have been identified and characterized.

L-Tyrosine Betaine (B1666868) as a Biosynthetic Precursor

Evidence suggests that L-Tyrosine Betaine serves as a biosynthetic precursor to this compound. nih.govresearchgate.netfrontiersin.org L-Tyrosine itself is a non-essential amino acid synthesized in plants from phenylalanine and is a precursor to various important compounds, including neurotransmitters in other organisms. consensus.apppeacehealth.org The conversion of L-Tyrosine to Tyrosine betaine (this compound) likely involves methylation steps. Betaines are a class of zwitterionic molecules that are often synthesized through the methylation of amino acids or amines.

Identification and Characterization of Key Biosynthetic Enzymes

The specific enzymes catalyzing the conversion of L-Tyrosine, potentially through intermediates like L-Tyrosine Betaine, to this compound are subjects of ongoing research. Biosynthetic pathways in plants involve a suite of enzymes, often including those from primary metabolism that have been recruited and evolved new specificities for secondary metabolite production. elifesciences.org Enzymes such as methyltransferases are likely candidates for catalyzing the formation of the quaternary ammonium (B1175870) group characteristic of betaines like this compound. While general studies on plant metabolic pathways and enzyme identification exist, specific enzymes directly involved in this compound biosynthesis require further characterization. plantcyc.orgnsf.gov

Genetic Regulation and Molecular Mechanisms of this compound Production in Biotic Systems

The production of secondary metabolites in plants, including this compound, is under genetic control and regulated by complex molecular mechanisms. medlineplus.govresearchgate.net Gene regulation can occur at various levels, most commonly at the level of transcription, where transcription factors bind to regulatory regions of genes to influence their expression. medlineplus.govnih.gov Environmental factors and developmental stages can also influence gene expression and, consequently, the levels of specific metabolites. researchgate.netfrontiersin.org Studies involving transcriptomics and metabolomics can help identify genes and regulatory networks associated with the biosynthesis of compounds like this compound. researchgate.netfrontiersin.orgmdpi.com Differential gene expression of enzymes in metabolic pathways has been shown to directly impact the accumulation of differential metabolic markers in plants. researchgate.net

Comparative Analysis of this compound Biosynthesis with Related Plant Metabolites

Comparing the biosynthesis of this compound to that of related plant metabolites can provide insights into the evolutionary origins and diversification of metabolic pathways. This compound is a betaine derived from tyrosine. Other plant metabolites derived from aromatic amino acids like phenylalanine and tyrosine include phenylpropanoids and alkaloids. researchgate.netfrontiersin.orgnih.gov For instance, the biosynthesis of phenylpropylamino alkaloids in Ephedra begins with L-phenylalanine and involves enzymes like phenylalanine ammonia (B1221849) lyase (PAL). researchgate.net While this compound is structurally distinct from these alkaloids, comparative studies of the enzymatic machinery and genetic regulation involved in their respective pathways could reveal shared evolutionary origins or convergent evolution of enzymatic functions. elifesciences.orgfrontiersin.org Metabolic pathway analyses using databases like KEGG can help in comparing the pathways of different metabolites and identifying enriched pathways. nih.gov

Molecular Mechanism of Action Studies of Maokonine

In Vitro Mechanistic Characterization of Maokonine's Biological Activities

In vitro studies provide controlled environments to investigate the direct effects of this compound on biological targets and pathways.

Enzyme Inhibition Kinetics and Target Specificity (e.g., Dipeptidyl Peptidase-4 (DPP-4) Inhibition)

Studies have explored this compound's potential to inhibit enzymes such as Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is an enzyme that plays a role in the inactivation of incretin (B1656795) hormones, which are involved in glucose metabolism. Inhibition of DPP-4 is a therapeutic strategy for type 2 diabetes. japsonline.comwikipedia.orgnih.gov Molecular docking studies have been utilized to assess the potential binding affinity of this compound to DPP-4. For instance, a study investigating compounds from Uncaria sclerophylla leaves showed this compound having a binding affinity of -6.22 Kcal/mol to α-Glucosidase, another enzyme relevant to diabetes management. japsonline.com The same study also examined its binding to DPP-4, where this compound (CID 54704413) was downloaded from the NCBI PubChem database for molecular docking alongside the control compound Sitagliptin (CID 4369359). jppres.com

Monoamine Oxidase (MAO) Inhibition Studies and Isoform Selectivity

Monoamine oxidases (MAOs), specifically MAO-A and MAO-B, are enzymes that metabolize monoamine neurotransmitters. wikipedia.orgnih.gov Inhibition of MAOs can impact neurological and psychiatric conditions. wikipedia.orgnih.gov While some compounds have shown selective inhibition of MAO isoforms, such as 7,4′-Di-O-methylapigenin inhibiting MAO-B but not MAO-A, research specifically detailing this compound's inhibition kinetics and isoform selectivity for MAO-A and MAO-B was not prominently found in the provided search results. lipidmaps.org However, studies on other natural compounds and synthetic molecules highlight the importance of determining IC50 values and understanding the binding interactions to assess MAO inhibitory potential and selectivity. mdpi.comresearchgate.net

Modulation of Specific Cellular Signaling Pathways (e.g., Anti-inflammatory Responses, TNF-α Modulation)

This compound has been implicated in modulating cellular signaling pathways, particularly those involved in inflammatory responses. Inflammation is a complex process regulated by various signaling cascades, including the NF-κB and MAPK pathways. nih.govoncotarget.comassaygenie.com Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), are key mediators of inflammation. mabtech.combiospective.com Studies suggest that this compound may influence anti-inflammatory responses, potentially through the modulation of pathways involving cytokines like TNF-α. researchgate.netresearchgate.net Research on other compounds has demonstrated anti-inflammatory effects through the inhibition of TNF-α production and modulation of NF-κB translocation. researchgate.net While a direct detailed mechanism of how this compound specifically modulates TNF-α or other inflammatory pathways was not extensively detailed in the search results, its presence in traditional medicine formulations used for conditions with inflammatory components suggests such interactions warrant further investigation. researchgate.netskums.ac.ir

In Vivo Preclinical Mechanistic Investigations of this compound

In vivo studies using animal models are essential for evaluating the biological activities of compounds in a complex living system and assessing their molecular and cellular effects.

Assessment of Molecular and Cellular Responses in Animal Models

Preclinical investigations in animal models allow researchers to study the systemic effects of this compound and its impact on various molecular and cellular processes relevant to disease states. While the search results did not provide specific detailed findings on in vivo mechanistic studies of this compound in animal models, research on other compounds with potential therapeutic applications, such as MAO inhibitors and anti-inflammatory agents, demonstrates the types of assessments conducted in this phase. These include evaluating changes in enzyme activity, cytokine levels, and cellular markers in relevant tissues. researchgate.netnih.gov For instance, studies on MAO inhibitors in animal models have shown reductions in inflammation-associated cytokine expression. nih.gov Further in vivo studies would be necessary to fully characterize the molecular and cellular responses to this compound administration in relevant animal models.

Delineation of Downstream Biological Effects in Preclinical Systems

Preclinical studies have begun to delineate the downstream biological effects of this compound, particularly in the context of potential therapeutic applications. One area of investigation involves the antidiabetic potential of extracts containing this compound. Methanol (B129727) extracts from Uncaria sclerophylla leaves, which contain this compound, have demonstrated in vitro inhibitory activity against dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. jppres.com This suggests a potential mechanism by which this compound or compounds within these extracts could exert antidiabetic effects. The methanol extract showed a DPP-4 inhibition with an IC₅₀ of 79.67 ± 2.95 µg/mL, and a specific chromatographic fraction (FMet5) containing this compound had an IC₅₀ of 50.71 ± 1.22 µg/mL. jppres.com Additionally, these extracts exhibited antioxidant activity. jppres.com

While these findings suggest potential downstream effects related to glucose regulation and oxidative stress, further preclinical studies are needed to fully understand the specific contributions of this compound to these observed biological activities and to delineate other potential downstream effects.

Computational Approaches and Structural Biology in this compound Mechanistic Studies

Computational methods, such as molecular docking and QSAR analysis, are valuable tools for investigating the potential mechanisms of action of compounds like this compound by predicting interactions with biological targets and understanding the relationship between chemical structure and activity. ijpras.comnih.govyoutube.com

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a target protein. ijpras.comjournalsarjnp.com This provides insights into potential molecular targets and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) at the binding site. biomedpharmajournal.orgshd-pub.org.rs

In studies investigating the potential antidiabetic activity of Uncaria sclerophylla compounds, molecular docking has been employed to assess the binding of this compound to α-glucosidase, another enzyme relevant to glucose metabolism. japsonline.com this compound showed a binding affinity of -6.22 Kcal/mol for α-glucosidase, with predicted interactions including hydrogen bonds with residues ARG315, ARG442, ASP352, GLN353, and ASP307. japsonline.com For comparison, the drug control Acarbose showed a binding affinity of -8.83 Kcal/mol with interactions including ARG213, ARG442, GLU277, ASP352, ASP69, HIS280, and TYR158. japsonline.com

Molecular dynamics simulations complement docking studies by providing a dynamic view of the ligand-protein complex over time, allowing for the assessment of stability and conformational changes. mdpi.comvolkamerlab.orgbiorxiv.org While general principles of molecular dynamics simulations are well-established protocols.iostanford.edu, specific detailed molecular dynamics simulations involving this compound were not prominently found in the search results within the specified scope.

Data Table: Molecular Docking Results of this compound and Acarbose with α-Glucosidase

| Compound | Binding Affinity (Kcal/mol) | Predicted Hydrogen Bond Interactions | PubChem CID |

| This compound | -6.22 | ARG315, ARG442, ASP352, GLN353, ASP307 | 54704413 |

| Acarbose | -8.83 | ARG213, ARG442, GLU277, ASP352, ASP69, HIS280, TYR158 | 41774 |

Quantitative Structure-Activity Relationship (QSAR) Analyses for this compound and its Analogs

QSAR analysis aims to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. mdpi.comscilit.comfrontiersin.org This can help predict the activity of new compounds and identify the structural features important for activity. youtube.comnih.gov

While QSAR studies have been conducted for various classes of compounds with different biological activities, including monoamine oxidase inhibitors and xanthine (B1682287) oxidase inhibitors nih.govscilit.comfrontiersin.orgrsc.orgfrontiersin.orgnih.gov, specific detailed QSAR analyses focused solely on this compound and its analogs were not extensively detailed in the provided search results within the defined scope. Some studies mention QSAR in the context of analyzing compounds within extracts that include this compound, but a dedicated QSAR analysis specifically on this compound and a series of its synthetic or natural analogs to delineate key structural features for a particular activity was not a primary finding. researchgate.net

Pharmacological Target Identification and Validation for Maokonine

Identification of Primary Molecular Targets for Maokonine

Initial research into this compound's pharmacological profile has focused on identifying its primary molecular targets, particularly enzymes involved in metabolic pathways.

Other Putative Protein Targets

Beyond enzyme targets, network pharmacology studies have suggested other potential protein targets for this compound, particularly in the context of type 2 diabetes. One study identified this compound as an active component in Morus alba leaf extract, and through network pharmacology analysis, predicted its interaction with various protein targets involved in pathways related to T2DM. arabjchem.org These targets include proteins such as Glutathione reductase and Heme oxygenase 1, among others. arabjchem.org

Validation of this compound's Targets through Advanced Molecular Techniques

Validation of identified targets is a critical step to confirm their relevance to the biological effect of this compound. danaher.comresearchgate.net This involves employing advanced molecular techniques to demonstrate a direct interaction between this compound and the putative target, and to assess the functional consequences of this interaction. While in silico methods like molecular docking provide initial evidence of potential binding jppres.comjapsonline.com, experimental validation is necessary to confirm these interactions in biological systems.

Techniques such as cell-based assays, which examine cellular responses to compounds, can be used to validate target engagement and its impact on cellular function. danaher.comtechnologynetworks.comaxxam.com For instance, cell-based assays could be used to confirm the inhibitory effect of this compound on DPP-4 activity in a cellular context. axxam.com Proteomic analysis, including techniques like chemical proteomics and mass spectrometry, can help identify proteins that directly bind to this compound and assess changes in protein expression or modification upon treatment. danaher.comresearchgate.netaxxam.com Gene modulation techniques, such as using RNA interference or gene editing, can also be employed to validate the role of a specific target by observing the phenotypic effects when the target's expression or function is altered, mimicking or blocking the action of this compound. danaher.comresearchgate.nettechnologynetworks.com Transcriptomic analysis, profiling gene expression changes after target modulation, can further elucidate downstream pathways affected by this compound's interaction with its targets. axxam.com

The provided search results highlight the use of UPLC-ESI-QToF-MS/MS for identifying compounds in plant extracts containing this compound jppres.comjppres.com, and molecular docking for predicting interactions with targets like DPP-4 and alpha-glucosidase jppres.comjapsonline.com. However, detailed reports on experimental validation of this compound's specific targets using advanced molecular techniques like those mentioned above are not extensively detailed in the immediate search results. Further research employing these techniques would be crucial to fully validate the identified targets.

Network Pharmacology Approaches to Elucidate Multi-Target Interactions of this compound

Network pharmacology is a powerful approach that moves beyond the traditional "one drug, one target" paradigm to understand the complex interactions of a compound with multiple targets and biological pathways. arcjournals.orgnih.gov This is particularly relevant for natural products like this compound, which may exert their effects through modulating multiple proteins and pathways. arcjournals.orgnih.gov

Studies utilizing network pharmacology have been applied to investigate the mechanisms of action of plant extracts containing this compound. By integrating data on the chemical composition of these extracts, predicted targets of the identified compounds (including this compound), and disease-related genes and pathways, network pharmacology constructs interaction networks. arabjchem.orgnih.govplos.org These networks can reveal how this compound, potentially in concert with other compounds, influences multiple targets and pathways associated with a particular disease, such as type 2 diabetes or psoriasis. arabjchem.orgnih.govresearchgate.net

For example, a network pharmacology study on Morus alba leaf extract, which contains this compound, identified a network of compounds and their predicted targets related to T2DM. arabjchem.org This approach helps to understand the multi-component, multi-target, and multi-pathway mechanisms through which the extract, and presumably its active components like this compound, exert their therapeutic effects. arabjchem.orgplos.org Such studies can identify key targets and pathways that are most significantly influenced by this compound within the biological network. arabjchem.orgplos.org The use of topological parameters in network analysis, such as degree centrality, helps to identify the most important nodes (compounds or targets) within the network. plos.org

Network pharmacology provides a systems-level view of this compound's pharmacological actions, suggesting that its effects may arise from modulating a network of interacting proteins and pathways rather than inhibiting a single target. arcjournals.orgnih.govplos.org This approach is valuable for understanding the potential therapeutic breadth of this compound and identifying synergistic interactions with other compounds or therapies. arcjournals.org

Table 1: Potential Enzyme Targets of this compound

| Enzyme Target | Role in Disease/Biology | Evidence Type | Source(s) |

| Dipeptidyl peptidase-4 (DPP-4) | Inactivates incretin (B1656795) hormones, involved in glucose homeostasis. | In silico (Molecular Docking), Compound Identification in Active Extract Fraction | jppres.comjppres.comjapsonline.com |

| Alpha-glucosidase | Involved in carbohydrate digestion and glucose absorption. | In silico (Molecular Docking) | japsonline.com |

Table 2: Other Putative Protein Targets of this compound (Identified via Network Pharmacology in Morus alba Extract for T2DM)

| Protein Target | UniProt ID (Example) | Role/Pathway (Example) | Source(s) |

| Glutathione reductase | P09601 | Involved in cellular defense against oxidative stress. | arabjchem.org |

| Heme oxygenase 1 | P09601 | Involved in heme metabolism, can have anti-inflammatory and antioxidant effects. | arabjchem.org |

| AKT1 | P31749 | Key node in various signaling pathways, including insulin (B600854) signaling. | arabjchem.org |

| TNF | P01375 | Pro-inflammatory cytokine. | mdpi.com |

| TP53 | P04637 | Tumor suppressor protein. | mdpi.com |

| IL6 | P05231 | Pro-inflammatory cytokine. | mdpi.com |

| JUN | P05475 | Transcription factor involved in various cellular processes. | mdpi.com |

Note: The targets listed in Table 2 are based on network pharmacology analysis of an extract containing this compound and are considered putative targets requiring further validation.

Synthetic Strategies and Analog Development for Maokonine

Total Synthesis Approaches for Maokonine and its Derivatives

Total synthesis aims to construct a target molecule from readily available, simpler starting materials through a series of chemical reactions. While the provided search results mention the isolation of this compound and its identification as an L-tyrosine betaine (B1666868) mdpi.comjst.go.jp, and discuss the total synthesis of other complex natural products like (-)-Maoecrystal V and (±)-Codeine nih.govorganic-chemistry.orgamazon.comunizg.hr, specific detailed total synthesis routes for this compound itself are not extensively described in the provided snippets. However, the general principles of total synthesis, involving the step-by-step construction of the molecular skeleton and introduction of functional groups, would be applicable. Total synthesis allows for the preparation of compounds and their stereoisomers that may be difficult to obtain from natural sources alone.

Research on the synthesis of derivatives of other natural products, such as 3-coumaranone derivatives or flavonoids, highlights the chemical strategies employed in constructing diverse molecular structures nih.govnrfhh.com. These often involve reactions like alkylation, condensation, and functional group interconversions to build the desired carbon framework and introduce specific chemical features.

Rational Design and Synthesis of this compound Analogs for Enhanced Activity and Specificity

Rational design and synthesis of analogs involve creating modified versions of a lead compound with the aim of improving its biological activity, specificity towards a particular target, or other desirable properties nih.govmdpi.commdpi.comrsc.org. This process often involves understanding the structure-activity relationship (SAR) of the parent compound, which relates the chemical structure to its biological effect. By making specific modifications to the molecular structure, researchers can probe how these changes impact the compound's interaction with biological targets.

For this compound, identified as a hypertensive principle mdpi.comjst.go.jp, rational design of analogs could focus on understanding which parts of the molecule are crucial for its hypertensive effect and how modifications might alter this activity or introduce other desirable properties. Although the provided search results discuss rational design and synthesis in the context of other compound classes like thiazole/thiazolidinones as HIV inhibitors or antimicrobial peptides mdpi.comrsc.org, and nifedipine (B1678770) analogs as antihypertensive agents uran.ua, specific examples of rationally designed this compound analogs and their synthesis are not detailed.

However, the general principles of rational design would involve:

Structural Analysis: Examining the chemical structure of this compound (an L-tyrosine betaine) to identify key functional groups and structural features.

Hypothesis Generation: Formulating hypotheses about how modifications to specific parts of the molecule might affect its interaction with biological targets involved in blood pressure regulation.

Synthesis: Designing and executing synthetic routes to prepare the proposed analogs.

Biological Evaluation: Testing the synthesized analogs for their biological activity to determine if the desired changes in activity or specificity have been achieved.

The synthesis of analogs often involves similar chemical reactions as total or semi-synthesis, but specifically tailored to introduce variations at defined positions on the this compound scaffold. This could include modifications to the tyrosine moiety, the betaine group, or the linker between them.

While detailed research findings on specific this compound analogs are not present in the provided text, the broader context of rational drug design and synthesis of analogs from natural products suggests that this approach would be valuable for exploring the therapeutic potential of this compound and developing compounds with optimized properties nih.govmdpi.com.

Advanced Analytical and Characterization Techniques in Maokonine Research

High-Resolution Mass Spectrometry for Maokonine Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to identify chemical compounds and determine their molecular structure by precisely measuring the mass-to-charge ratio (m/z) of their ions. uclouvain.be This technique is known for its high precision and sensitivity, allowing for the accurate identification and quantification of compounds, even at trace levels. uclouvain.be HRMS can provide precise mass measurements, which are crucial for confirming the elemental composition of this compound. uclouvain.benih.gov The analysis of complex samples containing unknown molecules, as well as the search for impurities and the detection and quantification of trace molecules, are among the applications of HRMS. uclouvain.be HRMS can also be coupled with separation techniques like Ultra-Performance Liquid Chromatography (UPLC) to enhance chromatographic performance and provide more detailed characterization. uclouvain.be

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds, including natural products like this compound. numberanalytics.comox.ac.ukegyankosh.ac.in NMR provides detailed information about the number and type of atoms, their connectivity, and their spatial arrangement. numberanalytics.com Key features of NMR spectroscopy that make it useful for structure elucidation include its high resolution, sensitivity to molecular structure, and ability to analyze complex mixtures. numberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed in structural characterization. ox.ac.ukipb.pt 1D NMR, such as ¹H and ¹³C NMR, provides fundamental information about the different types of protons and carbons in the molecule and their electronic environments. ox.ac.ukegyankosh.ac.in 2D NMR techniques, such as COSY, HSQC, and HMBC, provide correlation data that reveal connectivity between atoms, which is vital for piecing together the molecular skeleton. ox.ac.ukipb.pt For instance, HMBC experiments can show correlations between carbons or nitrogens and neighboring protons over multiple bonds, aiding in the assignment of resonances and linking structural fragments. ox.ac.ukipb.pt

Hyphenated Analytical Techniques for Comprehensive this compound Analysis

Hyphenated techniques combine two or more analytical methods to address complex analytical problems, often coupling a separation technique with a spectroscopic detection technology. chromatographytoday.comrjpn.org This combination allows for both the separation of components within a sample and the analysis of their molecular structure. chromatographytoday.com Commonly used hyphenated techniques in the analysis of natural products include Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR). chromatographytoday.comrjpn.orgsaspublishers.com LC-MS, for example, couples the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry. saspublishers.com This is particularly useful for analyzing complex mixtures where multiple compounds are present. uclouvain.be UPLC-ESI-QToF-MS/MS has been used in the profiling of compounds, including this compound, in plant extracts, demonstrating the utility of hyphenated techniques in identifying various compounds within a sample. jppres.com These techniques offer advantages such as faster and more accurate analysis, higher sample throughput, and enhanced combined selectivity. rjpn.org

Spectroscopic and Chromatographic Methods for Quantitation and Purity Assessment

Spectroscopic and chromatographic methods are widely used for the quantitation and purity assessment of chemical compounds. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC), are effective for separating this compound from other components in a mixture, which is a crucial step before quantitation and purity assessment. uclouvain.beresearchgate.netdntb.gov.ua Spectroscopic methods, including UV-Vis spectroscopy and Mass Spectrometry, can be used as detectors in conjunction with chromatography to quantify the separated compounds. saspublishers.comresearchgate.netmdpi.com For instance, LC-MS methods can be developed for the quantification of compounds with high sensitivity and specificity. saspublishers.comnih.gov Purity assessment often involves chromatographic separation followed by detection to determine the proportion of the target compound relative to impurities. researchgate.netchromatographyonline.com While the provided search results discuss these techniques in general and in the context of other compounds or extracts containing this compound, they highlight the principles and applications relevant to assessing the quantity and purity of a compound like this compound. researchgate.netmdpi.comnih.govchromatographyonline.comnih.govnih.gov

Comparative Pharmacological Studies of Maokonine

Comparative Analysis of Maokonine with Structurally Related Alkaloids (e.g., Ephedrine)

This compound has been reported to exhibit hypertensive activity. thieme-connect.com Notably, this hypertensive effect has been described as comparable to the action of ephedrine, the primary alkaloid found in the aerial parts of Ephedra. thieme-connect.com

Ephedrine is classified as a sympathomimetic drug. ijbcp.com Its mechanism of action primarily involves the indirect stimulation of alpha and beta-adrenergic receptors by promoting the release of norepinephrine. ijbcp.comwikipedia.org Direct interaction with adrenergic receptors is also considered possible but remains a subject of research. ijbcp.comwikipedia.org

While this compound demonstrates a comparable hypertensive effect to ephedrine, the specific mechanism by which this compound exerts this activity requires further detailed investigation to fully understand the similarities and differences in their pharmacological profiles at a mechanistic level.

Cross-species Comparative Pharmacological Investigations of this compound

Comparison of this compound's Bioactivity with Other Natural Products Possessing Similar Pharmacological Effects

This compound has been identified in studies investigating the potential antidiabetic properties of natural products. In research examining the leaves of Uncaria sclerophylla, this compound was among the compounds investigated for its inhibitory effects on alpha-glucosidase, an enzyme involved in carbohydrate metabolism. japsonline.com

A study utilizing molecular docking explored the binding affinity of various compounds from Uncaria sclerophylla, including this compound, to alpha-glucosidase. The binding affinity is represented by the binding energy (Kcal/mol), where a more negative value generally indicates stronger binding. The study included Acarbose, a known alpha-glucosidase inhibitor drug, as a control for comparison. japsonline.com

The table below presents the binding affinities of this compound and selected other compounds from Uncaria sclerophylla, as well as the drug control Acarbose, to alpha-glucosidase:

| Compound | Compound Group | Binding Affinity (Kcal/mol) | PubChem CID |

| Acarbose | Drug control | -8.83 | 41774 |

| Pseudostrychnine | Alkaloid | -9.45 | 21723446 |

| (-)-Epigallocatechin | Flavonoid | -8.54 | 72277 |

| This compound | Alkaloid | -6.22 | 54704413 |

Data derived from molecular docking studies on alpha-glucosidase inhibition. japsonline.com

As shown in the table, this compound exhibited a binding affinity of -6.22 Kcal/mol. japsonline.com While this indicates a potential interaction with alpha-glucosidase, its binding affinity was lower (less negative) compared to the drug control Acarbose (-8.83 Kcal/mol) and other natural compounds like Pseudostrychnine (-9.45 Kcal/mol) and (-)-Epigallocatechin (-8.54 Kcal/mol) in this specific study. japsonline.com This comparative data provides insight into the relative potential of this compound as an alpha-glucosidase inhibitor compared to other compounds investigated in this context.

This compound was also mentioned in a study on Morus alba (mulberry leaf) concerning type 2 diabetes mellitus, where it was identified as one of the chemical compounds present. arabjchem.org However, detailed comparative bioactivity data for this compound in relation to other compounds from Morus alba or specific pharmacological effects in that study were not provided in the search results. arabjchem.org

Further comparative studies are needed to fully understand the spectrum of this compound's bioactivity and its potency relative to a wider range of natural products with similar pharmacological effects.

Future Directions and Emerging Research Avenues for Maokonine

Integration of Omics Technologies (Proteomics, Metabolomics) in Maokonine Research

The application of omics technologies, such as proteomics and metabolomics, represents a significant avenue for future this compound research. These technologies enable large-scale analysis of biological molecules, providing a comprehensive view of cellular processes and their alterations. humanspecificresearch.orguninet.edu

Proteomics, the study of the entire set of proteins in a biological sample, can help identify protein targets that this compound interacts with. humanspecificresearch.orguninet.edu By analyzing changes in protein expression or modification upon this compound exposure, researchers can gain insights into the cellular pathways influenced by the compound. Similarly, metabolomics, the comprehensive analysis of metabolites, can reveal how this compound affects cellular metabolism. humanspecificresearch.orguninet.edu Changes in metabolite profiles can indicate modulated biochemical pathways, offering clues about the compound's mechanism of action and its effects on cellular function. uninet.edunih.gov

Integrating data from both proteomics and metabolomics can provide a more holistic understanding of this compound's impact on biological systems. humanspecificresearch.orgfrontiersin.org This multi-omics approach can help identify key molecular players and pathways involved in the compound's effects, potentially leading to the discovery of biomarkers or therapeutic targets. uninet.edunih.govmdpi.com

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly transforming drug discovery and development, offering powerful tools for analyzing complex biological data and predicting compound properties. mdpi.comroche.commednexus.orgresearchgate.net These technologies hold significant promise for accelerating this compound research.

AI and ML algorithms can be applied to large datasets generated from in vitro and in vivo studies to identify potential correlations between this compound's structural features and its biological activities. mdpi.commednexus.org This can aid in predicting the efficacy and potential targets of this compound or its derivatives. mednexus.orgwiley.com Machine learning models can also be used for virtual screening of chemical libraries to identify compounds with similar structural characteristics to this compound but potentially enhanced properties. researchgate.net

Furthermore, AI can assist in optimizing the structure of this compound for improved potency, selectivity, or pharmacokinetic properties. mdpi.comwiley.com By simulating molecular interactions and predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, AI can guide the rational design of this compound analogs with desired characteristics. cdutcm.edu.cnjapsonline.com This computational approach can significantly reduce the time and cost associated with traditional experimental screening methods. mdpi.commednexus.org

Exploration of Novel Biological Pathways and Therapeutic Potentials Based on Emerging Mechanistic Insights

Emerging mechanistic insights into this compound's interactions with biological systems will pave the way for exploring novel biological pathways and therapeutic potentials. As omics technologies and AI/ML approaches reveal more about how this compound affects cellular processes, researchers can investigate its role in various physiological and pathological conditions.

For instance, if omics data suggest that this compound influences pathways related to inflammation or oxidative stress, future research can focus on its potential therapeutic applications in inflammatory diseases or conditions associated with oxidative damage. jppres.com Similarly, if AI predicts interactions with specific protein targets or involvement in particular signaling cascades, experimental studies can be designed to validate these predictions and explore the therapeutic implications. nih.govdovepress.comnih.gov

Previous research has indicated this compound's presence in plants studied for conditions like diabetes and psoriasis, suggesting potential links to related biological pathways. jppres.comnih.gov For example, studies on Uncaria sclerophylla have explored its potential in inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, and exhibiting antioxidant properties. jppres.com this compound's contribution to these effects could be a focus of future investigation. Furthermore, network pharmacology studies involving this compound in the context of traditional Chinese medicine formulations for conditions like psoriasis point towards its potential involvement in complex multi-component, multi-target, and multi-pathway interactions. nih.gov Future research can leverage these insights to explore specific pathways relevant to these conditions and assess this compound's therapeutic potential. nih.govdovepress.comnih.govfrontiersin.org

The integration of mechanistic data with in silico predictions will be crucial in identifying novel therapeutic targets and developing targeted interventions based on this compound or its derivatives. frontiersin.org This could lead to the discovery of new therapeutic applications for this compound in areas not previously considered. drugdiscoverynews.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.